4-Formylbenzoyl chloride
Overview
Description
4-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, where a formyl group is attached to the benzene ring at the para position relative to the carbonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylbenzoyl chloride can be synthesized through the reaction of 4-formylbenzoic acid with thionyl chloride. The reaction typically involves the following steps:
- Dissolve 4-formylbenzoic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain this compound as a solid product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-formylbenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Hydrazines or hydroxylamines in the presence of a catalyst or under reflux conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Formylbenzoic Acid: Formed from hydrolysis.
Hydrazones and Oximes: Formed from condensation reactions.
Scientific Research Applications
4-Formylbenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of novel therapeutic agents, particularly in the synthesis of peptide-hybrid inhibitors targeting viral proteases.
Bioconjugation: Used in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-formylbenzoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The formyl group can also participate in further chemical transformations, enhancing the versatility of this compound in synthetic chemistry.
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the formyl group, making it less versatile in certain synthetic applications.
4-Methylbenzoyl Chloride: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
4-Nitrobenzoyl Chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness of 4-Formylbenzoyl Chloride: The presence of both the formyl and carbonyl chloride groups in this compound provides a unique combination of reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-formylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDIVWLLJXNXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497638 | |
Record name | 4-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16173-52-7 | |
Record name | 4-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-Formylbenzoyl chloride in the provided research papers?
A: In the provided research papers, this compound functions as a key building block in organic synthesis. It is primarily utilized in the creation of compounds containing 1,3,4-oxadiazole-benzene units [, ] and in the synthesis of Imatinib, an anti-cancer drug [].
Q2: How does the aldehyde group on this compound contribute to its synthetic utility?
A: The aldehyde group present in this compound plays a crucial role in enabling cyclical chain extension. After reacting with a 1H-tetrazole group to form a 1,3,4-oxadiazole ring, a new aldehyde group, originating from this compound, is introduced in the resulting compound. This allows for the continuation of the reaction cycle, leading to extended chains composed of 1,3,4-oxadiazole-benzene units [].
Q3: Can you describe a specific reaction pathway involving this compound?
A: In the synthesis of Imatinib, this compound undergoes an amidation reaction with (6-methyl-N-(4-pyridine-3-yl)pyridine-2-yl)benzene-1,3-diamine. This reaction forms an amide intermediate, N-(3-(4-(pyridine-3-yl)pyrimidine-2-ylamino)-4-methylphenyl)-4-formylbenzamide. This intermediate further reacts with N-methylpiperazine to finally yield Imatinib [].
Q4: Are there any alternative applications of this compound in organic synthesis?
A: Beyond the synthesis of 1,3,4-oxadiazole-benzene chains and Imatinib, this compound is also employed in the synthesis of imine compounds. It can be reacted with 2-amino-4,6-dimethylpyridine to produce N-(4,6-dimethyl-pyridin-2-yl)-4-formyl-benzamide, which serves as a precursor for the formation of imine derivatives [].
Q5: What challenges are associated with the synthesis of imine compounds using this compound?
A: Imine synthesis often faces challenges related to its reversible nature and susceptibility to hydrolysis, leading to moderate yields. Researchers are exploring strategies like utilizing self-replicating catalysts derived from the imine product itself to enhance imine formation efficiency [].
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